2-(pyrrolidin-1-ylmethyl)quinolin-6-amine
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Overview
Description
2-(pyrrolidin-1-ylmethyl)quinolin-6-amine is a compound that features a quinoline ring substituted with a pyrrolidin-1-ylmethyl group at the 2-position and an amine group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-1-ylmethyl)quinolin-6-amine can be achieved through several synthetic routes. One common method involves the reaction of quinoline derivatives with pyrrolidine under specific conditions. For example, the reaction of 2-chloroquinoline with pyrrolidine in the presence of a base such as potassium carbonate can yield the desired product . Another approach involves the use of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(pyrrolidin-1-ylmethyl)quinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Acids: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.
Scientific Research Applications
2-(pyrrolidin-1-ylmethyl)quinolin-6-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Research: It is used in the study of enzyme inhibition, particularly poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), which are involved in DNA damage repair.
Chemical Biology: The compound is utilized in the exploration of structure-activity relationships (SAR) to understand how modifications to its structure affect biological activity.
Mechanism of Action
The mechanism of action of 2-(pyrrolidin-1-ylmethyl)quinolin-6-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of PARP-1 and PARP-2, enzymes that play a crucial role in the DNA damage repair process . The compound’s binding to these enzymes can prevent their activity, leading to the accumulation of DNA damage and potentially inducing cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(pyrrolidin-1-ylmethyl)quinolin-6-amine include:
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Quinoline derivatives: Compounds with the quinoline ring, such as quinoline N-oxides and substituted quinolines.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which combines the structural features of both pyrrolidine and quinoline rings. This unique structure contributes to its distinct biological activity and potential as a drug candidate.
Properties
Molecular Formula |
C14H17N3 |
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Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)quinolin-6-amine |
InChI |
InChI=1S/C14H17N3/c15-12-4-6-14-11(9-12)3-5-13(16-14)10-17-7-1-2-8-17/h3-6,9H,1-2,7-8,10,15H2 |
InChI Key |
VJKXQVIKIJCJQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=NC3=C(C=C2)C=C(C=C3)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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